molecular formula C25H37N5O5 B1146159 Z-Val-Val-Nle-diazomethylketone CAS No. 155026-49-6

Z-Val-Val-Nle-diazomethylketone

Cat. No.: B1146159
CAS No.: 155026-49-6
M. Wt: 487.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Val-Nle-diazomethylketone involves the coupling of protected amino acids and subsequent diazomethylation. The process typically starts with the protection of the amino acids, followed by their coupling using peptide synthesis techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Z-Val-Val-Nle-diazomethylketone primarily undergoes substitution reactions due to the presence of the diazomethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can lead to the formation of thioethers .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPZPLSBQVJCBO-BVSLBCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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